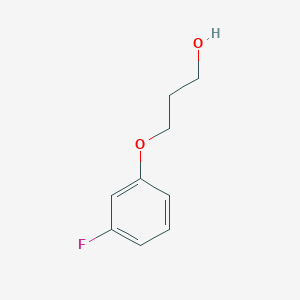

3-(3-Fluorophenoxy)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUTYYUKCAHEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567998 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133077-41-5 | |

| Record name | 3-(3-Fluorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Fluorophenoxy)-1-propanol solubility and stability

The following technical guide details the physicochemical profile, stability mechanisms, and application protocols for 3-(3-Fluorophenoxy)-1-propanol , a critical intermediate in the synthesis of prostaglandin analogs and serotonin reuptake inhibitors.[1][2][3]

Solubility, Stability, and Application in Pharmaceutical Synthesis[1][2][3]

CAS Number: 133077-41-5 Formula: C₉H₁₁FO₂ Molecular Weight: 170.18 g/mol [1][2][3][4]

Executive Summary

This compound is a fluorinated ether-alcohol intermediate used primarily in the development of FP receptor agonists (prostaglandin analogs) and neuroactive small molecules .[1][2][3] Its structural motif—a phenoxypropyl tail substituted with a meta-fluorine atom—is a pharmacophore modulator known to enhance metabolic stability and alter lipophilicity compared to non-fluorinated analogs.[1][2][3]

This guide provides a standardized framework for handling this compound, focusing on overcoming its limited aqueous solubility and ensuring long-term stability during storage and synthesis.[1][2][3]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is dictated by its amphiphilic nature: the lipophilic fluorophenoxy "head" contrasts with the hydrophilic hydroxyl "tail."[1][2][3] This duality requires specific solvent systems for optimal utility in biological assays or synthetic reactions.[1][2][3]

Quantitative Solubility Data

| Solvent System | Solubility Rating | Concentration Limit (Approx.) | Application Context |

| DMSO | High | >100 mg/mL | Primary stock solution for bioassays.[1][2][3] |

| Ethanol | High | >100 mg/mL | Formulation and synthesis solvent. |

| DMF | High | >50 mg/mL | High-boiling solvent for coupling reactions.[1][2][3] |

| Water (pH 7.2) | Low | <0.5 mg/mL | Not suitable for direct dissolution; requires co-solvent.[1][2] |

| PBS (with 10% DMSO) | Moderate | ~1-2 mg/mL | Working solution for aqueous buffers.[1][2][3] |

Solubilization Protocol (Standard Operating Procedure)

To prevent precipitation ("crashing out") when introducing the compound to aqueous media:

-

Primary Stock: Dissolve the neat oil/solid in anhydrous DMSO or Ethanol to a concentration of 50 mM . Vortex for 30 seconds.[1][2][3]

-

Secondary Dilution: Dilute the stock 1:10 into the same organic solvent (e.g., 5 mM).

-

Aqueous Introduction: Slowly add the secondary dilution to the aqueous buffer (PBS or media) while vortexing rapidly.

-

Critical Rule: Keep the final organic solvent concentration <0.1% to avoid cellular toxicity, unless the assay tolerates higher levels.

-

Stability & Degradation Mechanisms[1][2][3]

While the ether linkage is chemically robust, the primary alcohol and the aromatic ring present specific vulnerabilities under stress conditions.

Degradation Pathways[1][2]

-

Oxidation (Primary Threat): The terminal hydroxyl group (-CH₂OH) is susceptible to oxidation to the aldehyde (propanal derivative) and subsequently the carboxylic acid upon prolonged exposure to air or oxidizing agents.[1][2]

-

Ether Cleavage: Under highly acidic conditions (pH < 2) and elevated temperatures, the ether bond may hydrolyze, releasing 3-fluorophenol.[1]

-

Photolytic Dehalogenation: Prolonged UV exposure can theoretically lead to defluorination, though this is kinetically slow without a catalyst.[1][3]

Storage Decision Tree

The following logic gate ensures maximum shelf-life retention (>2 years).

Caption: Decision matrix for preserving chemical integrity based on usage frequency.

Synthesis & Application Context

Role in Drug Development

This compound serves as a "linker" fragment.[1][2][3] In prostaglandin analogs (e.g., related to Travoprost or Fluprostenol ), the 3-fluorophenoxy moiety mimics the receptor-binding domain while resisting metabolic degradation by cytochrome P450 enzymes more effectively than non-fluorinated equivalents.[1][2]

Synthetic Route: Williamson Ether Synthesis

The most reliable method for generating this intermediate in-house involves the coupling of 3-fluorophenol with 3-bromo-1-propanol.[1][2][3]

Reaction Scheme:

-

Reagents: 3-Fluorophenol (1.0 eq), 3-Bromo-1-propanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone (reflux) or DMF (80°C).

Caption: S_N2 synthetic pathway for generating the target ether-alcohol.

Experimental Protocol (Lab Scale)

-

Charge: To a round-bottom flask, add 3-fluorophenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in Acetone (50 mL).

-

Activate: Stir at room temperature for 30 minutes to generate the phenoxide.

-

Addition: Add 3-bromo-1-propanol (12 mmol) dropwise.

-

Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

References

-

Cayman Chemical. (n.d.).[1][2][3] 16-(3-fluorophenoxy) tetranor Prostaglandin F2α methyl amide Product Information. Retrieved from [1][2]

-

PubChem. (2025).[1][2][3][5] 3-(3,5-Difluorophenoxy)propan-1-ol Compound Summary. (Analogous Structure Reference). Retrieved from [1][2][6]

-

Accela ChemBio. (2025).[1][2][3] Product Catalog: this compound (CAS 133077-41-5).[1][2][3][4] Retrieved from [1][2]

-

Sorbera, L. A., & Castañer, J. (2000).[1][7] Travoprost: Antiglaucoma Prostaglandin Analog.[1][2][3][5][8] Drugs of the Future, 25(1), 41-45.[1] (Contextual reference for phenoxy-prostaglandin synthesis).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 655255-07-5,3-(Boc-amino)furan-2-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | 228422-49-9 [sigmaaldrich.com]

- 4. 3-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(3,5-Difluorophenoxy)propan-1-ol | C9H10F2O2 | CID 58392213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Literature review of 3-(3-Fluorophenoxy)-1-propanol studies

Technical Monograph: Strategic Utilization of 3-(3-Fluorophenoxy)-1-propanol in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive review of This compound (CAS: 133077-41-5), a critical intermediate in the synthesis of central nervous system (CNS) modulators and aryloxyalkyl-amine pharmacophores.[1][2][3] Unlike a simple solvent or reagent, this molecule represents a "privileged scaffold"—a structural motif capable of providing specific physicochemical properties (lipophilicity, metabolic stability) to a wide array of bioactive ligands.[2][3]

This document is designed for medicinal chemists and process scientists. It moves beyond basic characterization to explore the causality of its use: why the meta-fluorine substitution is selected over para- or ortho-isomers, and how to efficiently incorporate this moiety into drug candidates targeting serotonin (5-HT) receptors and sodium channels.[1][2][3]

Part 1: Structural Logic & Pharmacophore Design

The Fluorine Effect in Linker Design

In drug discovery, the propyl ether chain acts as a flexible linker, distancing the aromatic "head" from the amine "tail" (often a piperidine or piperazine).[2][3] The inclusion of the fluorine atom at the 3-position (meta) of the phenoxy ring is a deliberate design choice driven by three factors:

-

Metabolic Blocking: The phenyl ring is susceptible to Phase I oxidation by Cytochrome P450 enzymes.[2][3] While para-hydroxylation is most common, meta-substitution with fluorine (a bioisostere of hydrogen) blocks metabolic attack at that specific site without introducing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1][2][3]

-

Electronic Modulation: The high electronegativity of fluorine exerts a strong inductive effect (

), withdrawing electron density from the aromatic ring.[2][3] This reduces the electron richness of the phenoxy system, potentially reducing the rate of oxidative metabolism on the ring overall.[3] -

Lipophilicity Tuning: The C-F bond increases the LogP of the molecule, enhancing blood-brain barrier (BBB) permeability—a critical requirement for the CNS-active drugs (e.g., antidepressants, antipsychotics) that frequently utilize this scaffold.[2][3]

Comparative Physicochemical Profile

| Property | Value | Relevance to Protocol |

| CAS Number | 133077-41-5 | Identification |

| Molecular Formula | C9H11FO2 | Stoichiometry calculations |

| Molecular Weight | 170.18 g/mol | Yield calculations |

| Boiling Point | ~280°C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2][3] |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; amenable to extraction with EtOAc or DCM.[1][2][3] |

| H-Bond Donors | 1 (Alcohol) | Primary site for derivatization (Mesylation/Tosylation).[1][2][3] |

Part 2: Synthetic Protocols & Methodologies

Protocol A: Williamson Ether Synthesis (Scale-Up Optimized)

Objective: Synthesis of this compound from 3-fluorophenol.[1][2][3] Rationale: This route avoids the use of expensive Mitsunobu reagents and is scalable for kilogram-batch production.[1][2][3]

Reagents:

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 3-fluorophenol and anhydrous ACN. Add powdered

. Stir at room temperature for 30 minutes to facilitate phenoxide formation.[1][2][3] Critical: Ensure -

Alkylation: Add 3-bromo-1-propanol dropwise over 20 minutes. Causality: Slow addition prevents localized concentration spikes that could lead to O-alkylation vs. C-alkylation side reactions (though rare with phenols, controlling exotherm is key).[1][2][3]

-

Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. Filter off inorganic salts (

, unreacted carbonate).[2][3] Concentrate the filtrate under reduced pressure. -

Purification: Dilute residue with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over

.[1][2][3][4] -

Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation (0.5 mmHg) to obtain a clear, colorless liquid.

Protocol B: Activation for Coupling (Mesylation)

Objective: Converting the alcohol to a leaving group (Mesylate) for amine coupling.[3]

Reagents:

Workflow:

-

Dissolve alcohol and TEA in DCM; cool to 0°C.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench with saturated

.[1][2][3] Isolate organic layer.[1][2][3][6] -

Note: The mesylate is often unstable on silica; use immediately in the next coupling step without column chromatography.[3]

Part 3: Visualization of Mechanistic Logic

The following diagram illustrates the synthetic pathway and the downstream application of this intermediate in creating a generic serotonin-modulating pharmacophore.

Figure 1: Synthetic workflow and strategic logic for this compound utilization.

Part 4: Case Study & Application

Synthesis of 5-HT Receptor Antagonists

A primary application of this alcohol is in the synthesis of piperidine-based serotonin antagonists.[1][2][3] The 3-(3-fluorophenoxy)propyl moiety serves as the "anchor" that positions the basic nitrogen of the piperidine at the correct distance from the aromatic ring to interact with the aspartic acid residue in the receptor binding pocket (the "ionic lock").[1][3]

Data Summary of Derivatives: Studies on similar aryloxyalkyl-amines suggest the following Structure-Activity Relationship (SAR) trends:

| Structural Variation | Effect on 5-HT Affinity | Metabolic Stability |

| 3-Fluoro (Meta) | High | Enhanced (Blocks ring oxidation) |

| 4-Fluoro (Para) | Moderate | High (Blocks primary metabolic site) |

| Unsubstituted | Moderate | Low (Rapid hydroxylation) |

| 2-Fluoro (Ortho) | Low | Moderate (Steric clash likely) |

Interpretation: The 3-fluoro analog often strikes the optimal balance between steric fit and metabolic protection, making the this compound intermediate highly valuable.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine. Retrieved from [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[3] Chemical Reviews, 96(8), 3147-3176.[2][3]

-

Context: Foundational text explaining the metabolic stability conferred by fluorine substitution (grounding the "Fluorine Effect" section).[3]

-

Sources

- 1. 1-(3-(4-Fluorophenoxy)propyl)-3-methoxypiperidin-4-amine | C15H23FN2O2 | CID 13677832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 655255-07-5,3-(Boc-amino)furan-2-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. CAS 133077-41-5 | Sigma-Aldrich [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Strategic Synthesis of 3-(3-Fluorophenoxy)-1-propanol Scaffolds

Executive Summary & Strategic Rationale

The 3-(3-fluorophenoxy)-1-propanol moiety is a critical pharmacophore in medicinal chemistry, serving as a robust linker in the development of serotonin reuptake inhibitors, GPCR ligands, and kinase inhibitors. The inclusion of the fluorine atom at the meta-position of the phenoxy ring enhances metabolic stability against P450 oxidation while modulating lipophilicity (

This Application Note details three distinct synthetic pathways to access this scaffold. Unlike generic protocols, this guide prioritizes chemoselectivity —specifically avoiding the competitive O-alkylation of the aliphatic alcohol—and process safety .

Synthetic Strategy Decision Matrix

The choice of method depends on scale, available starting materials, and tolerance for purification complexity.

Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.[1]

Critical Mechanism: Chemoselectivity Control

The primary challenge in synthesizing this compound from 3-fluorophenol and 3-bromo-1-propanol is preventing the aliphatic alcohol from acting as a nucleophile.[1]

-

Acidity Differential: 3-Fluorophenol (

) is significantly more acidic than the primary alcohol of the alkylating agent ( -

The Solution: By using a mild base such as Potassium Carbonate (

), we selectively deprotonate only the phenol. The resulting phenoxide is the only active nucleophile in the system, driving the

Detailed Protocols

Method A: Williamson Ether Synthesis (The Workhorse)

Best for: Gram-to-kilogram scale, robust substrates.

Reagents

-

Substrate: 3-Fluorophenol (1.0 equiv)

-

Alkylating Agent: 3-Bromo-1-propanol (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Acetone (Reagent Grade) or Acetonitrile (

) -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein exchange.[1]

Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Solvation: Dissolve 3-Fluorophenol (e.g., 1.12 g, 10 mmol) in Acetone (30 mL).

-

Deprotonation: Add

(2.76 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow. -

Addition: Add 3-Bromo-1-propanol (1.08 mL, 12 mmol) dropwise via syringe. If using KI, add it now.[1]

-

Reflux: Heat the mixture to a gentle reflux (

internal temp) for 12–16 hours. -

Workup:

-

Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over

.[1][2]-

Flash Chromatography: Elute with Hexane/EtOAc (Gradient 90:10

70:30).[1]

-

Workflow Diagram

Figure 2: Step-by-step workflow for the Williamson Ether Synthesis route.

Method B: Mitsunobu Coupling

Best for: Small scale, when 3-bromo-1-propanol is unavailable, or if the "fluorophenol" component has other sensitive functional groups.[1]

Reagents

-

1,3-Propanediol (3.0 equiv) - Excess is crucial to prevent dimerization.

-

Triphenylphosphine (

) (1.2 equiv) -

DIAD or DEAD (1.2 equiv)

-

Solvent: THF (anhydrous)

Protocol

-

Dissolve 3-Fluorophenol and

in anhydrous THF at -

Add 1,3-Propanediol (large excess).[1]

-

Add DIAD dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Critical Workup: The major difficulty is removing Triphenylphosphine oxide (

).[1]-

Tip: Triturate the crude residue with cold Hexane/Ether (1:1) to precipitate out most TPPO before chromatography.[1]

-

Characterization & QC Data

To validate the synthesis, compare your data against these expected values.

| Technique | Expected Signal / Value | Structural Assignment |

| TLC ( | ~0.3 (Hex:EtOAc 7:3) | Product (Alcohol) |

| Aromatic Protons (3-F pattern) | ||

| Meta-Fluoro signal | ||

| Mass Spec | 170.1 ( | Molecular Ion |

Safety & Handling (E-E-A-T)

-

3-Fluorophenol: Highly toxic if swallowed and causes severe skin burns.[1] It is rapidly absorbed through the skin.[1]

-

Alkyl Halides: 3-Bromo-1-propanol is an alkylating agent.[1] Avoid inhalation.

-

Waste: All aqueous washes from Method A will contain fluorinated phenols and must be disposed of as hazardous organic waste, not down the drain.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58392213, 3-(3,5-difluorophenoxy)propan-1-ol (Analogous Structure).[1] Retrieved from [Link][3]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

Sources

- 1. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 3-(3,5-Difluorophenoxy)propan-1-ol | C9H10F2O2 | CID 58392213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

Protocol for using 3-(3-Fluorophenoxy)-1-propanol in cell culture

Application Note: Protocol for the Evaluation and Application of 3-(3-Fluorophenoxy)-1-propanol in Cell Culture

Introduction & Scientific Rationale

This compound is a fluorinated phenoxy-alcohol derivative often utilized as a pharmacological probe or a structural fragment in drug discovery (Fragment-Based Drug Discovery, FBDD).[1] Structurally, it consists of a 3-fluorophenyl ether moiety linked to a primary alcohol via a propyl chain.[1]

Key Physicochemical Properties & Biological Implications:

-

Lipophilicity (LogP ~1.9 - 2.3): The compound exhibits moderate lipophilicity, facilitating passive diffusion across the lipid bilayer.[1] This property makes it suitable for intracellular target engagement but requires careful solvent management (DMSO) to prevent precipitation in aqueous media.[1]

-

Fluorine Substitution: The meta-fluorine atom enhances metabolic stability against aromatic hydroxylation and increases lipophilicity compared to the non-fluorinated analog, potentially altering binding affinity to hydrophobic pockets (e.g., in ion channels or kinases).[1]

-

Functional Class: Often investigated as a building block for serotonin reuptake inhibitors (SSRIs) or as a standalone probe for modulating ion channels (e.g., sodium or potassium channels) due to its structural similarity to known anesthetic and anti-arrhythmic pharmacophores.[1]

This protocol outlines the standardized methodology for solubilization, dose-response treatment, and cytotoxicity assessment of this compound in mammalian cell culture.[1]

Pre-Experimental Preparation

Reagents and Equipment

-

Compound: this compound (High Purity >98%).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).[1]

-

Media: DMEM or RPMI-1640 supplemented with 10% FBS (Fetal Bovine Serum).[1]

-

Vessels: 96-well clear-bottom plates (for viability assays) or T-25 flasks (for lysate preparation).

Stock Solution Preparation (Critical Step)

Due to the compound's limited aqueous solubility, a high-concentration stock in DMSO is required.[1]

Protocol:

-

Calculate Mass: To prepare 1 mL of 100 mM stock solution:

-

Dissolution: Weigh ~17 mg of compound into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of DMSO to reach exactly 100 mM.

-

Mixing: Vortex for 30–60 seconds. Ensure the solution is clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Cell Culture Treatment Protocol

Objective: To treat cells with this compound while maintaining a constant DMSO concentration (<0.5%) to avoid vehicle toxicity.

Experimental Design (Dose-Response)

-

Concentration Range: 1 µM, 3 µM, 10 µM, 30 µM, 100 µM.[1]

-

Controls:

Preparation of Working Solutions (Serial Dilution)

Do not add the 100 mM stock directly to the cell culture plate.

-

Intermediate Dilution (100x): Prepare a 100x concentrate for each test dose in sterile media (or PBS) to ensure rapid dispersion.

Visual Workflow for Dilution:

Caption: Serial dilution strategy ensuring constant 0.1% DMSO vehicle concentration across all experimental conditions.

Step-by-Step Treatment

-

Seeding: Seed cells (e.g., HEK293, HeLa, or primary neurons) at appropriate density (e.g., 5,000–10,000 cells/well for 96-well) in 100 µL complete media.

-

Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Treatment:

-

Aspirate old media (optional, or add 2x concentrate).

-

Add 100 µL of fresh media containing the specific concentration of this compound.

-

Ensure Vehicle Control wells receive equivalent DMSO volume.[1]

-

-

Incubation: Incubate for the desired timepoint (Standard: 24h for cytotoxicity; 1-4h for signaling/channel assays).

Assay Endpoints

Cytotoxicity / Viability (CCK-8 or MTT)

To determine the non-toxic window for functional assays.[1]

-

Add 10 µL of CCK-8 reagent to each well (100 µL media).

-

Incubate for 1–4 hours at 37°C.

-

Measure Absorbance at 450 nm.[1]

-

Data Analysis: Normalize to Vehicle Control (100%). Calculate IC₅₀ if applicable.

Functional Target Engagement (Hypothetical)

Given the structural similarity to ion channel modulators:

-

Calcium Flux Assay: If investigating channel blocking, load cells with Fluo-4 AM dye, treat with compound, and stimulate (e.g., with ATP or KCl).[1] Measure fluorescence inhibition.

-

Membrane Fluidity: Use anisotropy probes (e.g., DPH) if testing for non-specific membrane effects common to phenoxy-alcohols.[1]

Safety & Handling (E-E-A-T)

-

Hazard Identification: this compound is an organic alcohol.[1] It may be an irritant to eyes and skin.[1]

-

PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]

-

Waste: Dispose of all DMSO solutions and treated media in hazardous chemical waste (organic solvent stream), not down the sink.

-

Verification: Always verify the identity of the compound via LC-MS if synthesized in-house, as the position of the fluorine (meta vs. para) significantly alters biological activity.[1]

Summary Data Table

| Parameter | Specification | Notes |

| Compound Name | This compound | CAS: 133077-41-5 |

| Molecular Weight | 170.18 g/mol | |

| Solubility | DMSO (>100 mM), Ethanol (>50 mM) | Poor water solubility |

| Storage (Stock) | -20°C | Protect from light/moisture |

| Working Conc. | 1 µM – 100 µM | Typical screening range |

| Vehicle Limit | 0.1% - 0.5% DMSO | >1% may cause cell stress |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12224641, 3-(3-Fluorophenoxy)propan-1-ol.[1] Retrieved from [Link][1]

-

Hughes, J. P., et al. (2011).[1] Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[1] (Standard Reference for Small Molecule Screening).

-

Sigma-Aldrich. Product Specification: this compound.[1] (General Chemical Safety & Handling).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for Fluorine substitution effects).

Sources

Application of 3-(3-Fluorophenoxy)-1-propanol in neuroscience research

Application Note: Strategic Utilization of 3-(3-Fluorophenoxy)-1-propanol in Neuropharmacology

Part 1: Executive Summary & Scientific Rationale

This compound is a specialized "linker-headgroup" building block used extensively in the rational design of CNS-active small molecules.[1] In neuroscience research and drug development, it serves as a privileged scaffold for synthesizing ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically Serotonin (5-HT) and Dopamine (D2) receptors—and Monoamine Transporters (SERT/NET) .[1]

Its utility stems from two critical medicinal chemistry principles:

-

The Fluorine Effect: The substitution of fluorine at the meta-position of the phenoxy ring modulates the pKa of distant amines (via inductive effects), enhances lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and blocks metabolic oxidation at the reactive phenyl ring positions (CYP450 inhibition).[1]

-

The Propyl Linker Geometry: The 3-carbon alkyl chain provides the optimal spatial separation (approx.[1] 3.5–4.0 Å) between the aromatic "anchor" and the basic amine "warhead" required for high-affinity binding to the aspartate residue in the orthosteric binding pocket of aminergic GPCRs.[1]

This guide details the application of this compound in synthesizing high-affinity neuroprobes and reference standards for impurity profiling in antidepressant drug discovery.[1]

Part 2: Application Workflows & Protocols

Application A: Synthesis of Fluorinated 5-HT/NET Transporter Inhibitors

Context: This protocol describes the conversion of the alcohol to a reactive electrophile, followed by coupling with a secondary amine (e.g., piperazine or piperidine) to generate a library of putative SSRI/SNRI candidates.[1]

Mechanism of Action: The resulting 3-(3-fluorophenoxy)propyl-amine derivatives mimic the pharmacophore of drugs like Fluoxetine and Nisoxetine , but with altered metabolic profiles due to the 3-fluoro substitution.[1]

Experimental Protocol:

Phase 1: Activation of the Alcohol (Mesylation) Objective:[1] Convert the hydroxyl group into a Methanesulfonate (OMs) leaving group.[1]

-

Reagents:

-

Procedure:

-

Dissolve this compound in DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA dropwise, followed by the slow addition of MsCl over 15 minutes.

-

Critical Step: Maintain temperature < 5°C to prevent elimination side-products (allyl formation).[1]

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Add saturated NaHCO3 solution. Extract with DCM (3x).[1]

-

Purification: Dry organic layer over MgSO4, filter, and concentrate.[1] Use immediately (unstable intermediate).

-

Phase 2: Nucleophilic Coupling (Library Generation) Objective: Couple the activated linker with a cyclic amine (e.g., 4-phenylpiperazine) to form the final ligand.[1]

-

Reagents:

-

Procedure:

-

Suspend the amine and K2CO3 in ACN.[1]

-

Add the Mesylate intermediate dissolved in ACN.[1]

-

Add KI catalyst.[1]

-

Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: ~344 Da).[1]

-

Workup: Cool to RT, filter off solids, concentrate filtrate.

-

Purification: Flash column chromatography (Silica, DCM:MeOH 95:5).[1]

-

Validation: Verify structure via 1H-NMR (look for disappearance of O-CH2 triplet and appearance of N-CH2 triplet).

-

Application B: "Cold Standard" Development for PET Radiotracers

Context: In Positron Emission Tomography (PET), 18F-labeled tracers are used to map receptor density.[1] this compound (containing stable 19F) is used to synthesize the non-radioactive reference standard required to validate the HPLC retention time and identity of the "hot" 18F-tracer during quality control.[1]

Workflow:

-

Tracer Concept: An [18F]-fluoroalkyl analog is synthesized for imaging.[1]

-

Standard Synthesis: The user synthesizes the exact same molecule using the off-the-shelf this compound (19F).[1]

-

Co-Injection: The "Hot" (18F) and "Cold" (19F) samples are co-injected into HPLC.

-

Confirmation: The UV peak of the Cold Standard must align perfectly with the Radiometric peak of the Tracer.

Part 3: Visualization & Data Structure

Figure 1: Pharmacophore Assembly & Reaction Pathway

Caption: Synthesis of 5-HT/NET ligands using this compound as the linker scaffold.[1] The pathway highlights the activation (Mesylation) and coupling steps.[1]

Table 1: Comparative Physicochemical Properties (Scaffold Analysis)

Comparison of the 3-Fluoro scaffold against non-fluorinated analogs in drug design.

| Property | 3-Fluoro Analog (This Compound) | Unsubstituted Analog (Phenoxypropanol) | Impact on Neuroscience Application |

| Metabolic Stability | High | Low | Fluorine at C3 blocks aromatic hydroxylation by CYP450, extending half-life ( |

| Lipophilicity (LogP) | ~2.1 | ~1.6 | Increased lipophilicity improves Blood-Brain Barrier (BBB) permeability.[1] |

| Electronic Effect | Electron Withdrawing | Neutral | Lowers pKa of coupled amines; alters binding affinity to electron-rich receptor pockets.[1] |

| H-Bonding | Weak Acceptor | None | The C-F bond can engage in weak orthogonal dipolar interactions with protein backbone amides.[1] |

Part 4: References & Authority

-

Patents & Synthesis:

-

Medicinal Chemistry Context:

-

Structural Class (Phenoxypropylamines):

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals (mesyl chloride, secondary amines) and should be performed in a fume hood by trained personnel.[1]

Sources

3-(3-Fluorophenoxy)-1-propanol as a fluorescent probe development

Application Note: Development of 3-(3-Fluorophenoxy)-1-propanol Derivatives as Fluorescent Probes for Target Engagement

Phase 1: Strategic Design & Rationale

The Pharmacophore Scaffold

This compound represents a privileged structural motif in medicinal chemistry, serving as a core fragment for various aryloxyalkyl-amine drugs (e.g., Mexiletine analogs, Nisoxetine , and Fluoxetine derivatives). The 3-fluorophenoxy group acts as a lipophilic anchor, often engaging in

In the context of fluorescent probe development, this molecule is rarely the fluorophore itself (due to its excitation in the deep UV,

Design Principles for the Fluorescent Conjugate

To transform this compound into a functional probe, we must couple it with a fluorophore that satisfies the "Small-Molecule Rule" :

-

Minimal Steric Bulk: Large dyes (e.g., Cyanine-5) may abolish binding. We prioritize small, environment-sensitive fluorophores like NBD (7-nitrobenz-2-oxa-1,3-diazole) , Coumarin , or Dansyl .

-

Linker Chemistry: The propyl chain length is critical. Direct conjugation to the alcohol via an ester or carbamate linkage maintains the spatial orientation required for the pharmacophore to sit in the binding pocket while the fluorophore remains solvent-exposed.

Phase 2: Chemical Synthesis & Characterization

Synthesis Protocol: NBD-Conjugation

Objective: Synthesize 3-(3-fluorophenoxy)propyl-NBD-ether (Probe A) to create a turn-on fluorescent probe for hydrophobic binding sites.

Materials:

-

This compound (Scaffold)

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Potassium Carbonate (

) -

Acetonitrile (ACN), anhydrous

Step-by-Step Methodology:

-

Activation: Dissolve this compound (1.0 eq) in anhydrous ACN under

atmosphere. -

Deprotonation: Add

(2.0 eq) and stir at room temperature for 30 minutes to activate the hydroxyl group. -

Coupling: Add NBD-Cl (1.1 eq) dropwise. The solution will turn yellow/orange.

-

Reaction: Heat to

and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a fluorescent spot under UV (365 nm). -

Purification: Evaporate solvent. Redissolve in DCM, wash with brine. Purify via Silica Gel Column Chromatography.

-

Validation: Confirm structure via

-NMR and HRMS.

Spectroscopic Characterization

Before biological application, the probe's photophysical properties must be baselined.

| Parameter | Value (in PBS pH 7.4) | Value (in Dioxane/Lipid) | Significance |

| Excitation Max ( | 465 nm | 460 nm | Compatible with standard Blue/GFP lasers. |

| Emission Max ( | 540 nm (Weak) | 520 nm (Strong) | Solvatochromic Shift : Indicates binding to hydrophobic pockets. |

| Quantum Yield ( | < 0.02 | > 0.30 | "Turn-on" mechanism reduces background noise. |

Phase 3: Biological Validation (Application Protocols)

Fluorescence Polarization (FP) Binding Assay

This assay measures the rotational diffusion of the probe. When the small probe binds to a large protein (e.g., SERT or BSA as a model), the rotation slows, and polarization increases.

Workflow Diagram (Graphviz):

Caption: Logic flow for Fluorescence Polarization (FP) assay detecting target engagement.

Protocol:

-

Preparation: Dilute the NBD-probe to 10 nM in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

-

Titration: Prepare a serial dilution of the Target Protein (0 nM to 10

M) in a black 384-well plate. -

Incubation: Add the probe (final conc. 5 nM) to each well. Incubate for 30 mins at RT in the dark.

-

Measurement: Read Fluorescence Polarization (

) using a multi-mode plate reader. -

Analysis: Plot mP vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine

.

Competitive Displacement Assay (Drug Screening)

Use the probe to screen for drugs that compete for the same 3-fluorophenoxy binding site.

-

Setup: Establish the

concentration of the protein from the previous step. -

Competition: Mix Protein (

) + Probe (5 nM) + Test Compound (Serial Dilution). -

Readout: A decrease in mP or Fluorescence Intensity (if using solvatochromic NBD) indicates the test compound has displaced the probe.

Phase 4: Synthesis & Development Workflow

The following diagram illustrates the complete development lifecycle from the raw scaffold to the validated assay.

Caption: Iterative workflow for developing the fluorescent probe from the this compound precursor.

References

-

Principles of Fluorescent Probe Design

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. Link

-

-

NBD Fluorophore Applications

-

Uchiyama, S., et al. (2012). Fluorescent Probes for Sensing and Imaging. Chemical Reviews, 112(6), 3229-3286. Link

-

-

Pharmacology of Fluorophenoxy Motifs

-

Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. Link

-

-

Fluorescence Polarization Assay Development

-

Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Link

-

Application Notes & Protocols: Leveraging 3-(3-Fluorophenoxy)-1-propanol in the Synthesis of Bioactive Molecules

Abstract

This technical guide provides an in-depth exploration of 3-(3-fluorophenoxy)-1-propanol as a strategic building block in the synthesis of medicinally relevant compounds. We will dissect the rationale behind its use, focusing on the advantageous physicochemical properties imparted by the 3-fluorophenoxy moiety. Detailed, field-proven protocols for the activation of the terminal hydroxyl group and its subsequent elaboration via Williamson ether synthesis are provided. As a prime exemplar, a comprehensive workflow for the synthesis of a key intermediate for Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is detailed. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate fluorinated synthons into their discovery programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] The 3-fluorophenoxy group, in particular, offers a compelling combination of properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve membrane permeability.[4][5] Furthermore, the unique electronic nature of the C-F bond can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[1]

This compound emerges as a highly versatile and valuable starting material. It provides a stable phenoxy ether linkage and a reactive terminal propanol handle, which can be readily functionalized to build more complex molecular architectures. This guide will illuminate the practical applications of this synthon, bridging the gap between theoretical advantages and laboratory execution.

Core Chemistry: Activating the Propanol Moiety

The primary alcohol of this compound is the key site for synthetic elaboration. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. Tosylation is a classic and highly reliable method for this transformation.

Mechanistic Rationale for Tosylation

The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, results in the formation of a tosylate ester. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This activation step is crucial as the hydroxyl group itself is a poor leaving group.

The general workflow for this activation is depicted below:

Caption: Workflow for the tosylation of this compound.

Detailed Protocol: Synthesis of 3-(3-Fluorophenoxy)propyl-4-methylbenzenesulfonate

This protocol describes the conversion of the starting alcohol to its corresponding tosylate, a key intermediate for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (Et3N)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.[6]

-

After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[7]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation:

-

TLC Monitoring: Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting alcohol and the appearance of the higher Rf tosylate product.

-

Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, looking for the characteristic signals of the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm).

Application in Bioactive Molecule Synthesis: The Path to Dapoxetine

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation. While various synthetic routes exist,[8][9][10][11] the core structure can be accessed using intermediates derived from this compound. The key step is a Williamson ether synthesis, a classic S_N2 reaction, to couple the activated propanol with a suitable phenol.[12][13]

Mechanistic Rationale for Williamson Ether Synthesis

This reaction involves the deprotonation of a phenol (in this case, 1-naphthol) to form a nucleophilic phenoxide, which then displaces the tosylate leaving group from our activated intermediate.[14][15]

The overall synthetic logic is outlined in the following diagram:

Caption: Synthetic pathway to a Dapoxetine precursor.

Detailed Protocol: Synthesis of a Naphthyl Ether Intermediate

This protocol details the S_N2 reaction between the tosylated intermediate and 1-naphthol.

Materials:

-

3-(3-Fluorophenoxy)propyl-4-methylbenzenesulfonate (from Protocol 2.2)

-

1-Naphthol

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF in a flask under an inert atmosphere, add a solution of 1-naphthol (1.1 eq.) in DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium naphthoxide.

-

Add a solution of 3-(3-fluorophenoxy)propyl-4-methylbenzenesulfonate (1.0 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for several hours, monitoring by TLC for the consumption of the tosylate.

-

After the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired naphthyl ether.

Data Summary:

| Step | Reactant | Product | Key Reagents | Typical Yield |

| 1 | This compound | 3-(3-Fluorophenoxy)propyl tosylate | TsCl, Pyridine | >90% |

| 2 | Tosylate Intermediate | 1-(3-(3-Fluorophenoxy)propoxy)naphthalene | 1-Naphthol, NaH | 70-85% |

Note: Yields are estimates based on standard laboratory practices and may vary.

Conclusion and Future Perspectives

This compound stands as a potent and versatile building block for the synthesis of bioactive molecules.[16] The protocols detailed herein provide a robust and reproducible framework for its activation and subsequent incorporation into complex scaffolds, as demonstrated by the synthesis of a key precursor for Dapoxetine. The strategic placement of the fluorine atom offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates, enhancing metabolic stability and potentially improving biological activity.[4][5] Future applications could extend to the synthesis of analogues of other CNS-active agents, such as Fluoxetine,[17][18][19][20][21] or in the development of novel compounds for other therapeutic areas where the 3-fluorophenoxy moiety can confer advantageous properties.

References

- CN103804206A - Synthetic process of dapoxetine hydrochloride - Google Patents.

- Improved Synthesis of Dapoxetine Hydrochloride. (Source not further specified).

-

Improved Synthesis of Bioactive Molecules Through Flow Chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap. Available at: [Link]

-

The preparation method of dapoxetine hydrochloride - Eureka | Patsnap. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. Available at: [Link]

- US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.

-

6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]

-

Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride - ResearchGate. Available at: [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

-

(PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor - ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Tosylation protocol? : r/Chempros - Reddit. Available at: [Link]

-

Synthesis of Fluoxetine - Bridgewater College Digital Commons. Available at: [Link]

-

Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. Available at: [Link]

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (Source not further specified).

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available at: [Link]

-

Williamson Ether Synthesis - YouTube. Available at: [Link]

- Williamson Ether Synthesis. (Source not further specified).

-

BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. Available at: [Link]

- Experiment 06 Williamson Ether Synthesis. (Source not further specified).

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

-

Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - NIH. Available at: [Link]

-

Preparation of the Active Isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, Inhibitor of Murine Glucocerebroside Synthetase - PubMed. Available at: [Link]

-

JCE1098 p1266 Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory - of Chemistry. Available at: [Link]

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103804206A - Synthetic process of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 9. Improved Synthesis of Dapoxetine Hydrochloride [chinjmap.com]

- 10. Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]

- 17. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 20. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.wilkes.edu [chemistry.wilkes.edu]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Fluorophenoxy)-1-propanol

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-3FP-001

Introduction: Understanding Your Target

You are working with 3-(3-Fluorophenoxy)-1-propanol , a structural motif common in serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.

Critical Quality Attributes (CQA):

-

Molecular Weight: 170.18 g/mol

-

Nature: Viscous oil or low-melting solid (depending on purity).

-

Primary Contaminants:

-

3-Fluorophenol: Unreacted starting material (Acidic,

). -

3-Halo-1-propanol: Unreacted alkylating agent (Neutral/Polar).

-

Bis-phenoxy propane: Result of double alkylation (Non-polar).

-

This guide addresses the specific physicochemical challenges of purifying this fluorinated ether-alcohol.

Module 1: The "Triage" (Liquid-Liquid Extraction)

Q: My crude NMR shows significant 3-fluorophenol contamination. How do I remove it without chromatography?

A: You must exploit the acidity difference between your product and the impurity.

The 3-fluoro substituent increases the acidity of the phenol (

The Protocol: The "Caustic Wash"

-

Dilution: Dissolve your crude reaction mixture in Diethyl Ether (

) or TBME .-

Why? Avoid Dichloromethane (DCM) here if possible. Chlorinated solvents can form stubborn emulsions with phenoxy-alcohols during basic washes due to density issues.

-

-

The Wash: Wash the organic phase 3 times with 2M NaOH (Cold).

-

Mechanism: NaOH deprotonates 3-fluorophenol into sodium 3-fluorophenoxide, which is highly water-soluble. The target alcohol remains protonated and stays in the organic layer.

-

-

Verification: Check the pH of the aqueous layer. It must remain

. -

Neutralization: Wash the organic phase once with water, then once with Brine.

-

Drying: Dry over anhydrous

(Sodium Sulfate).

Troubleshooting Table: Extraction Issues

| Symptom | Diagnosis | Corrective Action |

| Emulsion forms | Surfactant effect of the alcohol tail. | Add solid NaCl to the mixture to increase ionic strength; filter through a Celite pad if particulates are present. |

| Product loss | Product is slightly water-soluble. | Back-extract the combined aqueous basic layers once with fresh ether, then combine with main organic portion. |

| Phenol remains | Base was too weak or saturated. | Repeat wash with 2M NaOH. Do not use Bicarbonate (too weak for phenols). |

Workflow Visualization: Extraction Logic

Figure 1: Logical flow for the removal of acidic phenolic impurities via Liquid-Liquid Extraction.

Module 2: Chromatographic Purification

Q: I have removed the phenol, but I still see side products (dialkylation or halides). How do I purify via Flash Chromatography?

A: The hydroxyl group on your target molecule makes it "sticky" on silica gel, often leading to streaking (tailing). You must adjust your mobile phase to suppress hydrogen bonding with the silica silanols.

Recommended Stationary Phase: Standard Silica Gel (40-63 µm).

Mobile Phase Optimization:

| Solvent System | Ratio (v/v) | Application | Notes |

| Hexane / EtOAc | Gradient 0% | General Purification | Good for separating non-polar bis-ethers (elute first) from the target. |

| DCM / Methanol | 98:2 to 95:5 | Difficult Separations | Use if product is co-eluting with polar impurities. |

| Toluene / Acetone | 9:1 | Alternative Selectivity | Excellent for aromatic ethers; distinct separation from aliphatic impurities. |

Technical Tip: If streaking persists, add 1% Triethylamine to your solvent system during column equilibration. This neutralizes the most acidic sites on the silica gel, sharpening the alcohol peak.

Module 3: Distillation (Scale-Up)

Q: I am processing >50g. Can I distill this compound?

A: Yes, but thermal degradation is a risk if oxygen is present. Phenyl ethers are generally stable, but the alkyl chain can oxidize.

The Protocol: High-Vacuum Distillation

-

Equipment: Short-path distillation head (Vigreux column is usually unnecessary and causes hold-up loss).

-

Vacuum Requirement: You need a high vacuum (

mmHg /-

Predicted Boiling Point: At atmospheric pressure, this boils >250°C (decomposition risk). At 0.5 mmHg, the boiling point will drop to approximately 110°C - 125°C .

-

-

Procedure:

-

Degas the oil under vacuum at room temperature first to remove solvents.

-

Slowly ramp temperature.

-

Collect the "forerun" (volatile alkyl halides) separately.

-

The main fraction should be a clear, colorless oil.

-

Safety Warning: Do not distill to dryness. Peroxides can form in ether chains upon long storage; ensure the crude is peroxide-free before heating.

Module 4: Impurity Profiling & Diagnostics

Q: How do I confirm the success of my purification?

A: Use the following diagnostic signals in your analytical data.

1. TLC (Thin Layer Chromatography)

-

Conditions: 30% EtOAc in Hexane.

-

Visualization: UV (254 nm) - The aromatic ring is UV active.

-

Stain:

or Anisaldehyde (The alcohol will stain; the phenol will also stain but usually different color/intensity). -

Rf Values (Approximate):

-

Bis-ether (impurity): ~0.8 (High)

-

3-Fluorophenol: ~0.4 (Variable)

-

Target Product: ~0.2 - 0.3

-

2. H-NMR Diagnostic Peaks (

-

The "Tell-tale" Triplet: Look for the triplet at

4.1 ppm (approx). This corresponds to the -

The Alcohol: Look for the triplet/multiplet at

3.8 ppm ( -

Impurity Check: If you see a broad singlet >5.0 ppm that exchanges with

, check if it is integral 1H. If the aromatic region integrates too high relative to the aliphatic chain, you still have phenol.

Visualizing the Purification Strategy

Figure 2: Strategic decision matrix for selecting the appropriate purification method based on impurity profile and scale.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and purification of phenols/ethers).

-

Pavia, D. L., et al. (2010). Introduction to Organic Laboratory Techniques. Cengage Learning. (Source for liquid-liquid extraction protocols and

based separation). -

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Authoritative source for phenol vs. alcohol acidity data).

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography optimization).

Troubleshooting guide for 3-(3-Fluorophenoxy)-1-propanol experiments

Subject: Troubleshooting Guide for Synthesis, Analysis, and Application

Compound Overview & Chemical Profile

3-(3-Fluorophenoxy)-1-propanol is a bifunctional building block used primarily as a linker in medicinal chemistry. It features a primary alcohol (nucleophilic/oxidizable) and a meta-fluorinated phenyl ether (lipophilic, metabolically robust).

| Property | Value / Description |

| CAS Number | 1823-55-8 |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water. |

| Key Reactivity | Primary alcohol oxidation, Mitsunobu coupling, O-alkylation. |

| Storage | 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |

Module 1: Synthesis & Production (The "Make" Phase)

Context: The standard synthesis involves a Williamson ether coupling between 3-fluorophenol and 3-bromo-1-propanol (or 3-chloro-1-propanol).

Q1: My yield is consistently low (<40%). The starting phenol remains unreacted. What is wrong?

Diagnosis: This usually indicates incomplete deprotonation or competitive elimination .

-

Cause 1 (Base Strength): Phenols (pKa ~10) require a base to form the phenoxide. If you are using weak bases like NaHCO₃, the equilibrium concentration of phenoxide is too low.

-

Cause 2 (Solvent Wetness): Water solvates the phenoxide anion, reducing its nucleophilicity (the "solvent cage" effect).

-

Cause 3 (Alkylation vs. Elimination): 3-halo-1-propanols can undergo E2 elimination to form allyl alcohol if the temperature is too high or the base is too strong/bulky.

Corrective Protocol:

-

Switch Base: Use Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation improves solubility and nucleophilicity in organic solvents [1].

-

Solvent Choice: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid protic solvents (EtOH/MeOH) which reduce nucleophilicity via hydrogen bonding.

-

Temperature: Reflux in MeCN (~82°C) is ideal. If using DMF, keep below 90°C to prevent decomposition.

-

Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Q2: I see a side product with a similar Rf value. Is it the dialkylated product?

Diagnosis: No. 3-Fluorophenol has only one hydroxyl group, so dialkylation is impossible. The impurity is likely Oxetane (from intramolecular cyclization of the starting material 3-bromo-1-propanol) or the O-acylated byproduct if you used an ester solvent.

Validation:

-

Check the crude NMR. If you see signals at ~4.5 ppm (triplet) and ~2.7 ppm (multiplet) without aromatic signals, you have formed oxetane.

-

Prevention: Ensure the phenol is added to the base before the alkyl halide is introduced. This ensures the phenoxide is ready to trap the alkyl halide before it can cyclize on itself.

Workflow Visualization: Optimized Synthesis Route

Caption: Optimized Williamson Ether Synthesis workflow preventing common side reactions.

Module 2: Downstream Applications (The "Use" Phase)

Context: Users typically derivatize the primary alcohol (e.g., converting to a leaving group or coupling via Mitsunobu).

Q3: The Mitsunobu reaction (DIAD/PPh₃) failed to couple my amine. I recovered the alcohol.

Diagnosis: The pKa of the nucleophile is critical. Standard Mitsunobu conditions require the nucleophile to have a pKa < 11. If you are using a basic aliphatic amine, the reaction will fail because the betaine intermediate will not protonate the nucleophile.

Solution:

-

Use a Sulfonamide: Convert your amine to a sulfonamide (lowers pKa) before coupling, then deprotect.

-

Alternative: Convert the alcohol to a Mesylate (OMs) or Tosylate (OTs) using MsCl/TEA, then perform a standard Sn2 substitution with your amine. This is often more reliable for this specific linker [2].

Q4: Oxidation to the aldehyde resulted in a mixture of products.

Diagnosis: The ether linkage is stable, but the aromatic ring is electron-rich (despite the F-atom). Strong oxidants like KMnO₄ or Chromic acid (Jones) can cause oxidative cleavage or over-oxidation to the carboxylic acid.

Corrective Protocol:

-

Recommended: Use Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride). These are mild and selective for primary alcohols.

-

Avoid: Jones Reagent (too acidic/harsh).

Module 3: Analytical Troubleshooting (The "Measure" Phase)

Q5: The 1H NMR aromatic region is "messy" and integration is off. Is the compound impure?

Diagnosis: Likely not. This is a signature of ¹H-¹⁹F Spin-Spin Coupling . The fluorine atom on the meta-position splits the protons on the aromatic ring, creating complex multiplets rather than the standard doublets/triplets seen in non-fluorinated analogs.

Technical Explanation:

-

Fluorine (¹⁹F) has a spin of 1/2 (like Hydrogen).

-

Coupling Constants:

-

³J(H-F) (Ortho): ~8–10 Hz.

-

⁴J(H-F) (Meta): ~6 Hz.

-

-

Result: The aromatic protons will appear as multiplets. Do not attempt to interpret them as simple first-order systems. Integration of the entire aromatic region (4H) vs. the propyl chain (2H + 2H + 2H) is the correct purity check [3].

Q6: HPLC shows a persistent "ghost peak" at a lower retention time.

Diagnosis: This is likely residual 3-Fluorophenol . Phenols often tail on C18 columns due to silanol interactions and have high UV absorbance.

Validation:

-

Run a standard of pure 3-fluorophenol.

-

Removal: If confirmed, wash the organic product layer with 1M NaOH (3x). The phenol will deprotonate and move to the aqueous phase, while the product (ether-alcohol) remains in the organic phase.

Decision Tree: Impurity Identification

Caption: Logic tree for identifying common impurities in fluorophenoxy-propanol synthesis.

Storage & Stability FAQs

Q: Can I store this compound on the shelf? A: Short-term, yes. Long-term, no. The ether oxygen can slowly form peroxides (though less likely than aliphatic ethers), and the alcohol absorbs water.

-

Protocol: Store at 4°C under Argon.

-

Shelf Life: ~12 months if sealed properly.

Q: The liquid turned yellow over time. Is it degraded? A: Yellowing usually indicates trace oxidation of phenol impurities to quinones. If the NMR is clean (>95%), the color is likely cosmetic. A quick filtration through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) will remove the color.

References

-

Williamson Ether Synthesis Optimization

-

Mitsunobu Reaction Mechanisms & Troubleshooting

- Source: Organic Chemistry Portal. "Mitsunobu Reaction."

-

URL:[Link]

-

NMR Interpretation of Fluorinated Compounds

- Source: Hans J. Reich, University of Wisconsin. "Coupling to Fluorine."

-

URL:[Link]

-

General Physical Data (Analogous Compounds)

- Source: PubChem Compound Summary for 3-Phenyl-1-propanol (Structural Analog).

-

URL:[Link]

Sources

Technical Support Center: 3-(3-Fluorophenoxy)-1-propanol Stability & Storage Guide

Executive Summary: The Chemical Reality

3-(3-Fluorophenoxy)-1-propanol is a bifunctional building block containing a primary hydroxyl group and a fluorinated aromatic ether linkage. While fluorination often enhances metabolic stability in biological systems, it does not immunize the molecule against ex vivo degradation during storage.

The primary threat to this compound is oxidative degradation of the terminal alcohol, followed by hygroscopic water absorption . Unlike simple solvents, the degradation of this intermediate can generate reactive aldehydes that interfere with downstream nucleophilic substitutions or biological assays.

This guide provides a self-validating storage protocol designed to maintain >99.5% purity over extended periods.

Diagnostic & Troubleshooting (FAQ)

Q1: My clear liquid has developed a faint yellow tint. Is it still usable?

Diagnosis: This is the hallmark of oxidative degradation . The Mechanism: The primary alcohol (-CH₂OH) is oxidizing to 3-(3-fluorophenoxy)propanal (an aldehyde). The yellow color often comes from trace polymerization of this aldehyde or the formation of quinone-like impurities from the aromatic ether under light stress. Action Plan:

-

Run 1H-NMR: Check for a triplet/multiplet around 9.7–9.8 ppm (aldehyde proton).

-

Mitigation: If aldehyde content is <0.5%, you may repurify via silica gel chromatography (Ethyl Acetate/Hexane). If >1%, discard for critical applications.

-

Prevention: The sample was likely exposed to air or light. Switch to amber glass and Argon overlay.

Q2: I see a new triplet at ~2.5 ppm in my NMR that wasn't there before. What is it?

Diagnosis: This indicates the formation of 3-(3-fluorophenoxy)propanoic acid . The Mechanism: The aldehyde formed in the step above has further oxidized to the carboxylic acid. This is common in samples stored in "headspace-rich" containers without inert gas. Action Plan:

-

Immediate Check: Test pH. If acidic, the degradation is advanced.

-

Resolution: Acidic impurities are difficult to remove without losing yield. Recrystallization is not an option for this liquid/oil. An acid-base extraction (wash organic layer with NaHCO₃) can salvage the remaining alcohol.

Q3: The liquid seems more viscous, and the weight has increased. Why?

Diagnosis: Hygroscopicity (Water Absorption). The Mechanism: The primary hydroxyl group forms hydrogen bonds with atmospheric moisture. Risk: Water acts as a nucleophile in subsequent reactions (e.g., competing with the alcohol in Appel reactions or Tosylations), drastically lowering yield. Action Plan:

-

Quantify: Perform a Karl Fischer (KF) titration.

-

Remediation: Dry the solution over activated 3Å Molecular Sieves for 24 hours. Do not use chemical drying agents like CaCl₂ which might complex with the alcohol.

Storage Specifications Matrix

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering T slows oxidation rates.[1] Freezing (-20°C) is acceptable but may cause phase separation if water is present. |

| Atmosphere | Argon or Nitrogen | Displaces O₂.[1] Argon is preferred as it is heavier than air and "blankets" the liquid surface more effectively. |

| Container | Amber Borosilicate Glass | Blocks UV light (290–450 nm) which can excite the aromatic ring and catalyze radical formation.[1] |

| Cap Liner | PTFE (Teflon) | Avoid polyethylene (PE) liners, which are permeable to O₂ and moisture over time.[1] |

| Desiccant | External Only | Store the vial inside a desiccator. Do not add solid desiccant directly to the product unless necessary for immediate drying. |

Standard Operating Procedures (SOPs)

SOP-01: Inert Gas Blanketing (The "Overlay" Method)

Use this protocol every time the bottle is opened.

-

Preparation: Connect a Pasteur pipette to a dry Argon source (low pressure, ~1-2 psi).

-

Purge: Insert the pipette tip into the vial, positioning it 1 cm above the liquid surface . Do not bubble through the liquid (this evaporates the product).

-

Flow: Flow Argon for 10–15 seconds. You are displacing the lighter air/oxygen from the headspace.

-

Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the PTFE-lined cap.

-

Seal Check: Wrap the cap junction with Parafilm® M to create a secondary moisture barrier.

SOP-02: Peroxide Testing (Safety Critical)

Although aryl alkyl ethers are more stable than diethyl ether, long-term storage (>1 year) warrants a check before distillation/heating.

-

Reagent: Prepare a fresh 10% KI (Potassium Iodide) solution in water.

-

Test: Add 0.5 mL of the test liquid to 0.5 mL of the KI solution. Shake vigorously.

-

Observation:

-

Colorless: Safe (No peroxides).

-

Yellow/Brown: DANGER. Peroxides present. Do not distill or concentrate. Treat with reducing agent (e.g., FeSO₄) immediately.

-

Mechanistic Visualization: Degradation Pathways[1][2]

The following diagram illustrates the cascade of failure if storage conditions are unmet.

Caption: Figure 1. Degradation cascade of this compound showing oxidative (yellow) and radical (red) pathways.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11166377, 3-Phenoxypropan-1-ol. Retrieved from [Link]

- Context: Provides baseline stability data for the non-fluorinated analog, establishing the susceptibility of the phenoxy-propanol scaffold to oxid

- Context: Defines standard handling for primary alcohols, including flammability and hygroscopic properties relevant to the propanol chain.

- Context: Confirms degradation pathways (hydrolysis of ether, oxidation of alcohol) for the specific structural class.

-

Clark, J. (2020). Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

- Context: Mechanistic grounding for the conversion of primary alcohols to aldehydes and carboxylic acids under aerobic storage.

Sources

Technical Support Center: Synthesis of 3-(3-Fluorophenoxy)-1-propanol

[1]

Executive Summary & Reaction Logic

You are synthesizing 3-(3-Fluorophenoxy)-1-propanol (CAS: 104304-46-3), a critical linker often used in the development of serotonin reuptake inhibitors (e.g., Fluoxetine analogs).[1] The standard route is a Williamson Ether Synthesis utilizing 3-fluorophenol and 3-bromo-1-propanol (or 3-chloro-1-propanol).[1]

While theoretically simple, this reaction is prone to specific "silent" failures—primarily the consumption of the alkylating agent via intramolecular cyclization (oxetane formation) and competitive O-alkylation of the product alcohol.

The "Happy Path" vs. The "Hidden Path"

The following flowchart visualizes the kinetic competition occurring in your flask. Note the divergence at the alkylating agent.[2][3][4]

Figure 1: Kinetic competition between intermolecular SN2 (Product) and intramolecular SN2 (Oxetane).[1]

Troubleshooting Guide (FAQ Format)

This section addresses the most common tickets received by our support desk regarding this synthesis.

Q1: My conversion is stuck at 70%, but TLC shows the alkyl halide spot has disappeared. Where did it go?

Diagnosis: You likely formed Oxetane .[5][6] The Science: 3-Halo-1-propanols are bifunctional.[1] Under basic conditions, the alkoxide end of the reagent can attack its own carbon-halogen bond to form a 4-membered oxetane ring.

-

Why it disappears: Oxetane is highly volatile (b.p. ~48°C) and often evaporates from the reaction mixture or is lost during workup, leading to a "phantom" loss of mass balance [1].[1]

-

Solution:

-

Stoichiometry: Increase the alkyl halide equivalents to 1.2–1.5 eq to account for this sacrificial loss.

-

Temperature: Lower the reaction temperature (keep <60°C). High heat favors the entropic process of cyclization and elimination over the bimolecular substitution.

-

Q2: I see a lipophilic impurity at a high retention time (RRT ~1.5). What is it?

Diagnosis: You have formed the Bis-ether Dimer . The Science: The product contains a primary hydroxyl group. If you use a base that is too strong (e.g., NaH) or run the reaction too long with excess alkyl halide, the product's -OH group deprotonates and attacks another molecule of 3-bromo-1-propanol.[1]

-

Structure: 3-F-Ph-O-(CH2)3-O-(CH2)3-OH (or capped with another phenol).[1]

-

Solution:

-

Change Base: Switch from NaH or KOH to K2CO3 (Potassium Carbonate). Carbonate is strong enough to deprotonate the phenol (pKa ~9) but too weak to significantly deprotonate the aliphatic alcohol (pKa ~16) [2].

-

Order of Addition: Add the alkyl halide slowly to the pre-formed phenoxide.

-

Q3: The reaction is extremely slow. I'm using K2CO3 in Acetone.

Diagnosis: Poor solubility of the inorganic base (Heterogeneous kinetics). The Science: The "Solid-Liquid" phase transfer is the rate-limiting step.

-

Solution:

-